molecular formula C11H16N2 B13118529 2-Indolin-3-ylethyl-methyl-amine

2-Indolin-3-ylethyl-methyl-amine

Cat. No.: B13118529
M. Wt: 176.26 g/mol
InChI Key: LNPJDMVAWKVONQ-UHFFFAOYSA-N
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Description

2-(Indolin-3-yl)-N-methylethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-3-yl)-N-methylethanamine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method involves the alkylation of indole with N-methylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Indolin-3-yl)-N-methylethanamine may involve multi-step synthesis processes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Indolin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-(Indolin-3-yl)-N-methylethanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)-N-methylethanamine

InChI

InChI=1S/C11H16N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,9,12-13H,6-8H2,1H3

InChI Key

LNPJDMVAWKVONQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CNC2=CC=CC=C12

Origin of Product

United States

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